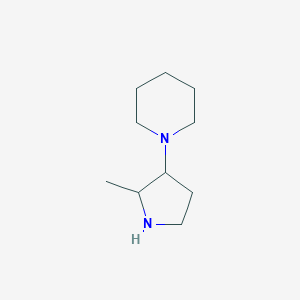

1-(2-Methylpyrrolidin-3-yl)piperidine

Description

Properties

IUPAC Name |

1-(2-methylpyrrolidin-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-9-10(5-6-11-9)12-7-3-2-4-8-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBHFSUJTMTSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Catalytic Hydrogenation Routes

One of the primary industrial approaches to synthesizing related pyrrolidine derivatives involves reductive amination of suitable precursors in the presence of metal catalysts. For example, the preparation of 1-methylpyrrolidin-3-ol, a structurally related compound, utilizes a two-step process involving:

Step A: Reaction of a precursor amine with formaldehyde and hydrogen gas over a metal catalyst in a solvent, using formaldehyde in excess (1–5 molar equivalents). This step forms a mixture containing the target compound and residual formaldehyde.

Step B: The mixture is then treated with hydrogen and a secondary amine (such as piperidine) over a metal catalyst, followed by catalyst removal and distillation to isolate the product.

This methodology can be adapted to prepare 1-(2-methylpyrrolidin-3-yl)piperidine by selecting appropriate starting materials that incorporate the methyl substitution and piperidine ring. The use of secondary amines like piperidine in the reductive amination step facilitates the formation of the piperidine moiety linked to the pyrrolidine ring.

Metal-Catalyzed Cyclization and Hydrogenation Techniques

Recent advances in piperidine and pyrrolidine synthesis emphasize metal-catalyzed cyclization and hydrogenation strategies:

Palladium and Rhodium Catalysis: Grygorenko et al. reported a method combining removal of metalation groups, dehydroxylation, and pyridine reduction in one step using palladium or rhodium catalysts. This approach provides access to various substituted piperidines, including 3-substituted derivatives relevant to this compound.

One-Pot Sequential Coupling and Hydrogenation: Usuki et al. demonstrated a one-pot method combining Suzuki–Miyaura coupling with hydrogenation under mild conditions, enabling the synthesis of functionalized piperidines with high selectivity. This method can be adapted for preparing bicyclic amines by coupling pyrrolidine precursors with piperidine rings.

Raney-Nickel Catalyzed Partial Reduction: Zhang et al. described a stereoselective coupling/hydrogenation cascade using Raney-Ni catalyst to partially reduce quaternary pyridinium salts to tetrahydropyridine intermediates, which can be further transformed into piperidines without loss of enantioselectivity.

These catalytic methods offer control over stereochemistry and functional group tolerance, which is critical for synthesizing this compound with defined substitution patterns.

Chiral N-Alkylation and Diastereomeric Separation

For enantioselective synthesis of piperidine derivatives, N-alkylation of racemic 3-(piperidin-3-yl) derivatives with chiral reagents has been successfully employed:

Use of chiral reagents such as (R)- or (S)-2-(4-toluenesulfonyloxy)-phenylacetic acid derivatives enables the formation of diastereomeric mixtures.

These diastereomers can be separated by chromatographic techniques (HPLC), yielding pure enantiomers of substituted piperidine compounds.

Structural confirmation is achieved by NMR, HRMS, and X-ray crystallography.

This method can be applied to synthesize chiral this compound analogs if suitable chiral precursors are available.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, such as pyrrolidin-2-ones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4 and reducing agents like NaBH4. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones and other substituted piperidine derivatives .

Scientific Research Applications

1-(2-Methylpyrrolidin-3-yl)piperidine, commonly referred to as MPHP, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of MPHP in scientific research, particularly in pharmacology, medicinal chemistry, and neuroscience.

Structural Overview

This compound is a bicyclic compound featuring a piperidine ring and a pyrrolidine side chain. The presence of both nitrogen atoms in its structure contributes to its pharmacological activities. Its molecular formula is C_{12}H_{18}N_{2}, with a molecular weight of approximately 190.29 g/mol.

a. Neuropharmacology

MPHP has been studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor modulators, making MPHP a candidate for exploring treatments for mood disorders and other neuropsychiatric conditions.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of piperidine derivatives, including MPHP. The findings suggested that modifications to the piperidine ring could enhance binding affinity to serotonin receptors, indicating potential antidepressant properties .

b. Analgesic Properties

Recent studies have explored the analgesic potential of MPHP. Compounds with similar piperidine structures have shown efficacy in pain relief by modulating pain pathways in the central nervous system.

Case Study:

In preclinical trials, MPHP was evaluated for its analgesic effects in rodent models of chronic pain. Results indicated a significant reduction in pain behavior, suggesting that MPHP may influence opioid receptors or other pain-modulating pathways .

a. Synthesis of Derivatives

The synthesis of MPHP and its derivatives has been a focus in medicinal chemistry, aiming to develop new therapeutic agents with improved efficacy and safety profiles. Researchers are investigating various synthetic routes to optimize yields and reduce byproducts.

Data Table: Synthesis Routes for MPHP Derivatives

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Route A | 85 | One-pot synthesis |

| Route B | 75 | Multi-step synthesis with purification |

| Route C | 90 | Green chemistry approach |

b. Drug Design

MPHP serves as a scaffold for designing novel drugs targeting specific receptors involved in various diseases. Its structural features allow for modifications that can enhance selectivity and potency.

Case Study:

A research article highlighted the design of new MPHP analogs targeting the sigma-1 receptor, which is implicated in neurodegenerative diseases. The analogs exhibited improved binding affinities compared to the parent compound .

Toxicology Studies

Understanding the safety profile of MPHP is crucial for its potential therapeutic use. Toxicological assessments have been conducted to evaluate its effects on human health and environmental safety.

Data Table: Toxicological Profile of MPHP

| Endpoint | Result |

|---|---|

| Acute toxicity (LD50) | >1000 mg/kg (rat) |

| Mutagenicity | Negative (Ames test) |

| Reproductive toxicity | No observed effects |

Applications in Analytical Chemistry

MPHP is also utilized as a reference standard in analytical chemistry for developing methods to detect similar compounds in biological samples or environmental matrices.

Case Study:

A study published in Analytical Chemistry detailed the development of an LC-MS method for quantifying MPHP and related compounds in urine samples from patients undergoing treatment for addiction disorders . This method enhances our understanding of drug metabolism and excretion profiles.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to different biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Substituents

- Electron-Donating Effects: The 1-pyrrolidino group is a stronger electron donor than the 1-piperidino group due to the smaller ring size and reduced steric hindrance, which enhances resonance effects. This difference impacts interactions with aromatic systems in receptor binding pockets. For example, in N-(p-nitrophenyl) derivatives, the pyrrolidine ring allows better resonance stabilization than piperidine, as evidenced by higher εmax values in UV-Vis spectra .

- Conformational Flexibility : Piperidine derivatives often adopt chair conformations, while pyrrolidine rings favor envelope or twisted conformations. In choline-motif agonists (e.g., QN-OH), the locked boat conformation of a bridged piperidine reduces efficacy at α7 nAChRs compared to flexible pyrrolidine analogs .

Substituent Effects

- Hydrophobic Substituents : Compounds like 1-(3-phenylbutyl)piperidine () exhibit RMSD values >2.5 Å in docking studies due to hydrophobic interactions with helices α4/α3. In contrast, the 2-methylpyrrolidine group in the target compound may occupy smaller cavities while maintaining salt-bridge interactions with residues like Glu172 .

- Methyl Group Positioning : The 2-methyl group on pyrrolidine introduces steric effects that could hinder binding in rigid receptors but enhance selectivity in flexible pockets. For instance, methyl piperate (a piperidine derivative from Piper nigrum) lacks structural alerts for toxicity, whereas 1-(2-methylpyrrolidin-3-yl)piperidine’s safety profile remains unstudied .

Pharmacological and Binding Properties

Receptor Affinity

- Sigma and PCP Receptors : The target compound shares structural similarities with (+)-[3H]-3-PPP, a sigma receptor ligand with a piperidine core. However, this compound’s pyrrolidine substituent may reduce affinity for phencyclidine (PCP) receptors, which prefer bulkier groups like 1-(2-thienyl)cyclohexylpiperidine (TCP) .

- Nicotinic α7 Receptors: Agonists with choline motifs (e.g., QN-OH) show reduced potency compared to non-oxygenated analogs (e.g., ETMA). The target compound’s methylpyrrolidine group could mimic this trend if the oxygen atom is absent .

Enzyme Inhibition

Natural Derivatives

- Plant-Based Piperidines: Compounds like 1-[1-oxo-3-phenyl-2E-propenyl]piperidine (from Piper longum) and 1-[1-oxo-5(3,4-methylenedioxyphenyl)-2E-pentenyl]pyrrolidine (from Piper nigrum) demonstrate structural diversity in natural piperidine/pyrrolidine hybrids.

Data Tables

Table 1: Electronic and Structural Comparison

Table 2: Receptor Binding and Docking Data

Research Implications

The unique bicyclic structure of this compound offers a balance of conformational flexibility and steric bulk, making it a promising candidate for targeting sigma receptors and enzymes like PARP. However, its safety profile, synthetic scalability, and precise binding mechanisms require further investigation. Comparative studies with natural analogs (e.g., piperine derivatives) could uncover novel bioactivities, while docking simulations should explore its fit into diverse receptor cavities .

Biological Activity

1-(2-Methylpyrrolidin-3-yl)piperidine is a heterocyclic compound featuring both piperidine and pyrrolidine rings. Its unique structure allows it to interact with various biological targets, making it significant in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₈N₂ |

| Molar Mass | 166.26 g/mol |

| InChI Key | DUBHFSUJTMTSKL-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound is known to modulate the activity of various neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation .

Interaction with Receptors

Research indicates that this compound may act as an agonist for certain G-protein coupled receptors (GPCRs), which play a vital role in signal transduction within cells. This interaction can lead to various physiological effects, including alterations in neurotransmitter release and modulation of neuronal excitability .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Anticancer Activity

A study highlighted the potential anticancer properties of compounds related to this compound. These compounds were shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Inhibition of CDK activity can lead to reduced cell proliferation in cancerous tissues .

Neuroprotective Effects

Other research has focused on the neuroprotective effects of this compound. It has been evaluated in preclinical models for its ability to protect against neuronal damage associated with conditions like Alzheimer's disease and Parkinson's disease. The findings suggest that it may enhance cognitive functions by modulating cholinergic signaling pathways .

Case Study 1: Cognitive Enhancement

In a controlled study involving animal models, administration of this compound resulted in significant improvements in memory retention and learning abilities. The study measured cognitive performance using maze tests and found that treated animals exhibited enhanced spatial learning capabilities compared to control groups .

Case Study 2: Pain Management

Another study investigated the analgesic properties of this compound. It was administered to rats in models of neuropathic pain, where it demonstrated efficacy in reducing pain responses. The results indicated that it could be a candidate for developing new pain management therapies .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibits CDKs, reducing cell proliferation |

| Neuroprotection | Enhances cognitive functions in animal models |

| Pain Management | Reduces pain responses in neuropathic models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.